molecular formula C79H138N24O18 B10825566 acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B10825566
M. Wt: 1712.1 g/mol
InChI Key: FCUKBHOCSHSSNE-WKYQKWCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACTH 11-24 acetate involves solid-phase peptide synthesis, a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of ACTH 11-24 acetate follows similar principles but on a larger scale. Automation and optimization of reaction conditions, such as temperature, pH, and solvent systems, are crucial for efficient production. The use of advanced purification techniques, including preparative chromatography, ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

ACTH 11-24 acetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of ACTH 11-24 acetate include:

Major Products

The major product of these reactions is the desired peptide sequence, ACTH 11-24 acetate. Side products may include truncated or misfolded peptides, which are typically removed during purification .

Scientific Research Applications

ACTH 11-24 acetate has a wide range of applications in scientific research:

Mechanism of Action

ACTH 11-24 acetate exerts its effects by binding to the adrenocorticotropic hormone receptor on adrenal cells. This binding induces a cascade of intracellular events, primarily mediated by cyclic adenosine monophosphate (cAMP) and calcium ions. These signaling pathways lead to the synthesis and release of cortisol from the adrenal cortex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACTH 11-24 acetate is unique in its ability to act as a competitive antagonist of both ACTH 1-39 and ACTH 1-10. This property makes it valuable for studying the specific interactions and functions of different regions of the adrenocorticotropic hormone .

Properties

Molecular Formula

C79H138N24O18

Molecular Weight

1712.1 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C77H134N24O16.C2H4O2/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117;1-2(3)4/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88);1H3,(H,3,4)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-,62-;/m0./s1

InChI Key

FCUKBHOCSHSSNE-WKYQKWCMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

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